![molecular formula C19H32O2 B1244935 Androstane-3alpha,17beta-diol](/img/structure/B1244935.png)
Androstane-3alpha,17beta-diol
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Overview
Description
Androstane-3alpha,17beta-diol is an androstane-3,17-diol, a 3alpha-hydroxy steroid and a 17beta-hydroxy steroid.
Scientific Research Applications
Metabolism and Prostate Health
- Metabolic Pathways in Prostatic Tissues : Androstane-3alpha,17beta-diol (3alpha-diol) demonstrates distinct metabolic pathways in human prostatic tissues, especially in the context of benign prostatic hypertrophy (BPH). A study by Horst et al. (1975) found that 3alpha-diol was efficiently converted to 5alpha-dihydrotestosterone (DHT) in prostatic tissues, suggesting its significant role in prostate health and disease (Horst, Dennis, Kaufmann, & Voigt, 1975).
Cancer Research
- Antiproliferative Effects on Leukemia Cells : Thibeault et al. (2008) reported the synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives and their significant antiproliferative effects on HL-60 human leukemia cells. This highlights the potential therapeutic applications of androstane derivatives in leukemia treatment (Thibeault, Roy, DeRoy, & Poirier, 2008).
Endocrine Research
- Role in Hormone Synthesis and Action : Kinouchi and Horton (1974) explored the kinetics of 3alpha-diol in humans, revealing its significant metabolic clearance and production rates. This indicates its vital role in the broader endocrine system and encourages further investigation into its biological role as a potent androgen (Kinouchi & Horton, 1974).
Obesity Research
- Association with Visceral Obesity : Tchernof et al. (1997) found that plasma levels of androstane-3alpha,17beta-diol glucuronide are significantly associated with visceral adipose tissue accumulation. This suggests a correlation between this androgen metabolite and obesity, specifically in the context of visceral fat (Tchernof, Labrie, Bélanger, Prud'homme, Bouchard, Tremblay, Nadeau, & Després, 1997).
Neurological Research
- Neurosteroid Analogs with Anticonvulsant Activities : Runyon et al. (2009) demonstrated that certain androstane-3alpha,17beta-diol analogs act as positive allosteric modulators of GABA(A) receptors, exerting potent anticonvulsant and anxiolytic-like activities in animal models. This highlights its potential application in treating neurological disorders (Runyon, Orr, Navarro, Kepler, Rogawski, Kaminski, & Cook, 2009).
Gerontology
- Age-related Hormonal Changes : Ghanadian and Puah (1981) reported significant age-related changes in the levels of serum 5alpha-androstane-3alpha, 17beta-diol in men, suggesting its potential role in understanding aging-related hormonal alterations (Ghanadian & Puah, 1981).
properties
Product Name |
Androstane-3alpha,17beta-diol |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
CBMYJHIOYJEBSB-JBDJBKRMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4[C@@]3(CC[C@H](C4)O)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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